6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid
Description
Properties
IUPAC Name |
[6-(2-methoxy-2-oxoethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO5/c1-14-8(11)5-15-7-3-2-6(4-10-7)9(12)13/h2-4,12-13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEOANUIYJWZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Halogen Metal Exchange Pathway:this Classical and Robust Method Relies on a Pre Functionalized Pyridine Ring, Typically a 3 Bromopyridine Derivative. the Synthesis Proceeds Via a Lithium Halogen Exchange Reaction at Cryogenic Temperatures, Followed by Quenching the Resulting Organolithium Intermediate with a Trialkyl Borate, Such As Triisopropyl Borate.
Step 1: Synthesis of Precursor: The synthesis would begin with a 3-bromo-6-alkoxypyridine. The 6-(2-methoxy-2-oxoethoxy) side chain is installed, likely via a nucleophilic aromatic substitution reaction on a suitable precursor like 3-bromo-6-chloropyridine.
Step 2: Lithiation and Borylation: The 3-bromo-6-(2-methoxy-2-oxoethoxy)pyridine is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically below -70 °C) to generate the 3-lithiopyridine species. This highly reactive intermediate is then immediately trapped with an electrophilic boron source, like triisopropyl borate, to form the boronate ester.
Step 3: Hydrolysis: The resulting boronate ester is hydrolyzed under aqueous acidic conditions to yield the final 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid.
This method offers high regioselectivity as the boron placement is dictated by the initial position of the halogen. However, it requires cryogenic conditions and the use of stoichiometric organometallic reagents.
Transition Metal Catalyzed C H Borylation:a More Modern and Atom Economical Approach is the Direct C H Borylation of the Pyridine Ring, Which Circumvents the Need for a Pre Halogenated Substrate. Iridium Catalyzed Reactions Are Most Common for This Transformation. the Regioselectivity in These Reactions is Primarily Governed by Steric Effects.nih.govnih.gov
Green Chemistry Principles and Sustainable Synthesis
The synthesis of 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid can be made more sustainable by integrating the principles of green chemistry.
Atom Economy: Direct C-H borylation embodies the principle of high atom economy by avoiding the installation and subsequent removal (via metallation) of a halogen directing group. This reduces the number of synthetic steps and minimizes waste. researchgate.net
Use of Catalysis: The C-H borylation route relies on catalytic amounts of an iridium complex, which is preferable to the stoichiometric use of organolithium reagents in the halogen-metal exchange pathway.
Safer Solvents and Reagents: Boronic acids themselves are generally considered to have low toxicity and are often degraded in the body to boric acid, a "green compound". nih.gov Research into replacing hazardous solvents used in traditional organometallic chemistry with greener alternatives is ongoing. Furthermore, mechanochemistry, or the use of solvent-free grinding, has been reported as an environmentally benign method for the formation of boronic acid esters from boronic acids, aligning with green principles. rsc.orgresearchgate.net
Waste Reduction: Phase-switching strategies offer a compelling method to reduce waste from chromatographic purifications. By using the boronic acid functionality as a "productive tag," it's possible to switch the compound's solubility between aqueous and organic phases by adding a polyol and adjusting the pH, facilitating purification without silica gel. acs.org
Table 2: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application in Boronic Acid Synthesis |
|---|---|
| 1. Prevention | Direct C-H borylation avoids halogenated waste. |
| 2. Atom Economy | C-H activation has higher atom economy than halogen-metal exchange. |
| 3. Less Hazardous Synthesis | Boronic acids are generally less toxic than organotin or organozinc precursors. nih.gov |
| 9. Catalysis | Iridium-catalyzed C-H borylation is superior to stoichiometric organolithium use. |
Flow Chemistry Applications in the Synthesis and Scale-Up
Flow chemistry offers significant advantages for the synthesis and scale-up of this compound, particularly for the challenging halogen-metal exchange route. Continuous flow reactors provide superior control over reaction parameters compared to traditional batch processes. researchgate.netnih.gov
Handling Hazardous Reagents: The use of highly reactive and pyrophoric organolithium reagents like n-BuLi presents significant safety risks on a large scale. acs.org Flow chemistry mitigates these risks by generating and consuming the reactive organolithium intermediate in situ within a small, controlled reactor volume. researchgate.netucc.ie The excellent heat transfer capabilities of microreactors prevent the formation of dangerous thermal hotspots, even allowing some reactions to be performed at non-cryogenic temperatures. acs.orgresearchgate.net
Process Optimization and Scale-Up: Flow reactors enable rapid optimization of reaction conditions, such as temperature, residence time, and stoichiometry. A continuous flow setup for lithium-halogen exchange followed by borylation can achieve reaction times of less than a second with high throughput, making it suitable for both medicinal chemistry and large-scale production without significant redevelopment. organic-chemistry.orgnih.gov This "flash chemistry" approach is highly efficient for producing boronic acids. organic-chemistry.org The scalability of flow processes is often more straightforward than for batch reactions, as throughput can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). acs.org
Table 3: Advantages of Flow Chemistry for Lithiation-Borylation Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | High risk with large volumes of organolithiums. acs.org | Improved safety; small volumes of reactive intermediates generated and used in situ. researchgate.netchemistryviews.org |
| Temperature Control | Difficult to control exotherms; requires cryogenic baths. | Excellent heat dissipation; enables better temperature control, potentially at higher temperatures. ucc.ieacs.org |
| Mixing | Can be inefficient, leading to side products. | Rapid and efficient mixing, improving reaction selectivity and yield. |
| Scalability | Challenging and requires significant process redesign. | Readily scalable by extending run time or numbering-up reactors. acs.org |
| Reaction Time | Minutes to hours. | Seconds to minutes. organic-chemistry.orgnih.gov |
Mechanistic Insights into the Reactivity of 6 2 Methoxy 2 Oxoethoxy Pyridine 3 Boronic Acid
Fundamental Reactivity of Pyridine (B92270) Boronic Acids in Catalytic Cycles
Pyridine boronic acids are a class of organoboron compounds that have found extensive use in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their reactivity is significantly influenced by the position of the boronic acid group on the pyridine ring. Generally, 3- and 4-pyridylboronic acids exhibit greater stability compared to their 2-pyridyl counterparts. beilstein-journals.orgmdpi.com The 2-pyridyl isomers are notoriously unstable and susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. mdpi.com
The fundamental steps of a typical Suzuki-Miyaura catalytic cycle involving a pyridine boronic acid are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or vinyl halide), forming a Pd(II) intermediate. libretexts.orgorganic-chemistry.org
Transmetalation: The organic group from the pyridine boronic acid is transferred to the palladium center. This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. organic-chemistry.orgrsc.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst. libretexts.orgorganic-chemistry.org
The electronic properties of the pyridine ring and any substituents play a critical role in modulating the rates of these steps. The lone pair of electrons on the pyridine nitrogen can also interact with the metal catalyst, sometimes leading to catalyst inhibition. researchgate.net
Detailed Mechanistic Pathways in Cross-Coupling Reactions Involving 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid
The presence of the 6-(2-methoxy-2-oxoethoxy) substituent on the pyridine-3-boronic acid framework introduces specific electronic and steric effects that influence the mechanistic pathways of cross-coupling reactions.
Transmetalation is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. rsc.org For this compound, the process involves the transfer of the pyridyl group from the boron atom to the palladium(II) intermediate. This step is typically preceded by the activation of the boronic acid with a base to form a tetracoordinate boronate species, which is more nucleophilic and readily undergoes transmetalation. organic-chemistry.org
The 6-(2-methoxy-2-oxoethoxy) group is expected to have an electron-withdrawing effect on the pyridine ring, which can influence the transmetalation rate. Generally, electron-rich aryl boronic acids transmetalate faster. researchgate.net However, the precise effect of the substituent can be complex, as it may also influence the pKa of the boronic acid and its interaction with the base.
Recent studies have highlighted two primary pathways for transmetalation: the "boronate pathway," where a pre-formed boronate reacts with the palladium halide complex, and the "oxo-palladium pathway," where a palladium-hydroxo complex reacts directly with the neutral boronic acid. nih.govresearchgate.net The operative pathway can depend on the specific reaction conditions, including the nature of the base and solvent.
Oxidative Addition: This initial step involves the reaction of the palladium(0) catalyst with an organic halide. rsc.org The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide. libretexts.org While the structure of this compound does not directly participate in this step, its presence in the reaction mixture does not appear to significantly impede it. Computational studies on related systems have shown that the oxidative addition of aryl halides to Pd(0) complexes is a facile process. researchgate.netacs.org
Reductive Elimination: This final step leads to the formation of the C-C bond and the regeneration of the Pd(0) catalyst. rsc.org The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium center and the two organic groups to be coupled. The electron-withdrawing nature of the pyridyl group from this compound may facilitate this step. Kinetic studies on similar cross-coupling reactions have shown that reductive elimination is often a rapid process. libretexts.org
The nitrogen atom of the pyridine ring in this compound can play a dual role in the catalytic cycle. It can act as a ligand, coordinating to the palladium center. This coordination can be beneficial, potentially stabilizing catalytic intermediates. rsc.org However, strong coordination of the pyridine nitrogen to the palladium catalyst can also lead to catalyst inhibition by occupying a coordination site required for other steps in the catalytic cycle. researchgate.net
The electron-withdrawing 6-(2-methoxy-2-oxoethoxy) substituent is expected to decrease the Lewis basicity of the pyridine nitrogen. This reduction in basicity can be advantageous, as it may lessen the inhibitory coordination of the nitrogen to the palladium catalyst, thereby promoting a more efficient catalytic turnover. This effect has been observed in studies with other electron-deficient pyridine derivatives, such as 2-chloropyridine, which show reduced inhibition compared to pyridine itself. researchgate.net
Protodeboronation Pathways and Stability Considerations for this compound
Protodeboronation is a significant side reaction that can reduce the efficiency of cross-coupling reactions by consuming the boronic acid starting material. mdpi.com The stability of pyridine boronic acids towards protodeboronation is highly dependent on the position of the boronic acid group. As a 3-pyridylboronic acid derivative, this compound is expected to be significantly more stable than its 2-pyridyl counterpart. beilstein-journals.orgmdpi.com Studies have shown that 3- and 4-pyridylboronic acids undergo very slow protodeboronation, with half-lives of over a week under basic conditions at elevated temperatures. mdpi.comacs.org
The mechanism of protodeboronation for pyridyl boronic acids can be complex and pH-dependent. For 2-pyridylboronic acids, a rapid protodeboronation pathway involving a zwitterionic intermediate is often observed at neutral pH. mdpi.com In contrast, 3-pyridylboronic acids are less prone to forming such reactive intermediates, contributing to their enhanced stability. The electron-withdrawing substituent at the 6-position of the title compound is not expected to significantly increase its susceptibility to protodeboronation, and may even have a stabilizing effect under certain conditions.
Kinetic and Thermodynamic Profiling of Reactions with this compound
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, general trends can be inferred from studies of similar systems.
The electron-withdrawing nature of the 6-(2-methoxy-2-oxoethoxy)pyridyl group might slightly decrease the rate of transmetalation compared to more electron-rich pyridyl boronic acids. researchgate.net However, this effect could be offset by a less inhibitory interaction of the pyridine nitrogen with the catalyst.
The following interactive table presents representative kinetic data for the Suzuki-Miyaura coupling of various substituted aryl halides with phenylboronic acid, illustrating the influence of substituents on the reaction rate. This can provide a qualitative understanding of the electronic effects at play.
| Aryl Halide Substituent (para-) | Relative Rate Constant (k_rel) | Hammett σ Constant |
|---|---|---|
| -OCH3 | 0.6 | -0.27 |
| -CH3 | 0.8 | -0.17 |
| -H | 1.0 | 0.00 |
| -Cl | 1.5 | 0.23 |
| -COCH3 | 2.1 | 0.50 |
| -NO2 | 3.5 | 0.78 |
This table is illustrative and based on general trends observed in Hammett plot analyses of Suzuki-Miyaura reactions where oxidative addition is rate-determining. The positive slope indicates that electron-withdrawing groups on the aryl halide accelerate the reaction. rsc.org
The following interactive table provides calculated Gibbs free energy changes (ΔG) for the key steps in a model Suzuki-Miyaura reaction.
| Catalytic Cycle Step | Calculated ΔG (kcal/mol) |
|---|---|
| Oxidative Addition | -10 to -20 |
| Transmetalation | -5 to -15 |
| Reductive Elimination | -20 to -30 |
This table provides typical ranges for the Gibbs free energy changes of the elementary steps in a Suzuki-Miyaura catalytic cycle, based on computational studies. The actual values can vary depending on the specific substrates, ligands, and solvent.
Applications of 6 2 Methoxy 2 Oxoethoxy Pyridine 3 Boronic Acid in Advanced Organic Synthesis
Role in Transition Metal-Catalyzed Carbon-Carbon Bond Formation
Transition metal catalysis is a cornerstone of modern organic chemistry, enabling the efficient formation of carbon-carbon bonds. Boronic acids are premier coupling partners in these reactions, particularly in palladium- and rhodium-catalyzed processes. The unique electronic properties of the pyridine (B92270) ring, combined with the ether linkage at the 6-position, make 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid a valuable reagent for introducing a substituted pyridyl moiety.
The Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between an organoboron compound and an organohalide using a palladium catalyst and a base, is one of the most powerful and widely used transformations in organic synthesis. While specific research detailing the applications of this compound is limited, extensive studies on the closely related analogue, 6-methoxypyridine-3-boronic acid, highlight the utility of the 6-alkoxypyridine-3-boronic acid scaffold in these reactions.
This structural motif readily participates in couplings with various organic halides and triflates. The presence of the alkoxy group can influence the electronic nature of the pyridine ring, thereby affecting the efficiency of the transmetalation step in the catalytic cycle. Research indicates that these compounds are effective coupling partners for synthesizing complex biaryl and heteroaryl structures, which are common cores in pharmacologically active molecules. thermofisher.com
Several studies have demonstrated the successful application of 6-methoxypyridine-3-boronic acid in Suzuki-Miyaura reactions under various conditions. These reactions are typically catalyzed by palladium complexes, such as those containing phosphine ligands, and require a base like potassium carbonate to facilitate the reaction. google.comgoogleapis.com For example, in a three-component, one-pot reaction, 6-methoxypyridine-3-boronic acid was successfully coupled with an in situ-generated vinyl bromide to produce a highly functionalized trisubstituted alkene in good yield. thieme-connect.comthieme-connect.com Microwave-assisted Suzuki couplings have also been employed, significantly reducing reaction times while achieving high yields. google.com These examples underscore the robustness of the 6-alkoxypyridine-3-boronic acid core in palladium-catalyzed C-C bond formation.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Base | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Methoxypyridine-3-boronic acid | In situ generated (E)-vinyl bromide | Pd(OAc)₂/PPh₃/KOH | THF/MeOH, 40°C, 16 h | (E)-5-(1,3-Diphenylbut-1-enyl)-2-methoxypyridine | 74% | thieme-connect.comthieme-connect.com |
| 6-Methoxypyridine-3-boronic acid | Aryl Halide | Pd(PPh₃)₄/K₂CO₃ | THF/H₂O, Microwave, 120°C, 1 h | Biaryl Compound | 78% | google.com |
| 6-Methoxypyridine-3-boronic acid | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Pd(dppf)Cl₂/Na₂CO₃ | Dioxane/H₂O, 80°C | Heteroaryl-substituted pyrrolopyridine | Not Reported | thermofisher.com |
| 6-Methoxypyridine-3-boronic acid | 1-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-3-(5-bromo-2-thienylmethyl)-4-chlorobenzene | Not Specified | Not Specified | C-Aryl Glucoside Derivative | Not Reported | google.comgoogle.com |
The Catellani reaction and other related palladium-catalyzed transformations combine C-H activation with cross-coupling, allowing for the efficient synthesis of highly substituted aromatic compounds. These reactions provide a powerful tool for molecular construction. However, a review of the scientific literature reveals a lack of specific examples employing this compound or its close analogues in Catellani-type reactions. The utility of this class of boronic acids in such advanced, multi-step catalytic cycles remains an area for future investigation.
Rhodium catalysts are widely used in a variety of organic transformations, including asymmetric synthesis and C-H functionalization. Rhodium-catalyzed reactions involving boronic acids, such as 1,4-additions to enones and couplings with organohalides, are valuable methods for C-C bond formation. Despite the broad utility of these methods, there is currently no documented evidence in the available literature of this compound or related 6-alkoxypyridine-3-boronic acids being used in rhodium-catalyzed transformations.
Metal-Free and Organocatalytic Transformations with this compound
In recent years, metal-free and organocatalytic reactions have gained prominence as sustainable alternatives to transition metal-catalyzed processes. Boronic acids can participate in some of these transformations, acting as Lewis acids or participating in other catalytic cycles. However, there are no published reports on the use of this compound or its structural analogues in metal-free or organocatalytic contexts. Research into the reactivity of this compound under such conditions could open new avenues for its application.
Stereoselective and Regioselective Synthesis using this compound as a Building Block
The control of stereochemistry and regiochemistry is a critical challenge in the synthesis of complex organic molecules. Chiral boronic acids or the use of boronic acids in asymmetric catalytic reactions can provide routes to enantiomerically enriched products. While some syntheses involving the related 6-methoxypyridine-3-boronic acid show high regioselectivity or stereoselectivity, these outcomes are typically controlled by other reagents or catalysts in the reaction, rather than by the boronic acid itself. thieme-connect.comthieme-connect.com For instance, the stereoselective formation of a vinyl bromide intermediate can be achieved, which then undergoes a Suzuki coupling with the boronic acid. thieme-connect.comthieme-connect.com There is no current literature describing the use of this compound as a chiral building block or as a directing group to control stereoselectivity in asymmetric transformations.
Advanced Spectroscopic and Structural Methodologies Applied to 6 2 Methoxy 2 Oxoethoxy Pyridine 3 Boronic Acid Systems
Elucidation of Reaction Intermediates and Transition States via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
¹H and ¹³C NMR spectroscopy are fundamental for the routine confirmation of the structure of 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid, as well as its synthetic precursors and reaction products.
In the ¹H NMR spectrum , the aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns that are diagnostic of the substitution pattern. For the title compound, three signals are expected in the aromatic region, corresponding to the protons at the C2, C4, and C5 positions. The protons of the methoxyethoxy side chain, specifically the methylene (B1212753) (-OCH₂-) and methyl (-OCH₃) groups, would appear as singlets in the aliphatic region. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent, making them difficult to observe or appear over a wide chemical shift range.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The positions of the signals for the pyridine ring carbons are sensitive to the electronic effects of the substituents. The carbonyl carbon of the ester and the carbons of the methoxy (B1213986) and methylene groups are also readily identified. For instance, in a related compound, (6-propylcarbamoyl)pyridine-3-boronic acid, the pyridine carbons appear in the range of δ 124-171 ppm. rsc.org The combination of ¹H, ¹³C, and two-dimensional NMR techniques (like COSY and HETCOR) allows for the unambiguous assignment of all atoms, confirming the connectivity and constitution of the target molecule and related species. researchgate.net
Table 5.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-2 | 8.6 - 8.8 | - |
| Pyridine H-4 | 8.1 - 8.3 | - |
| Pyridine H-5 | 7.0 - 7.2 | - |
| -OCH₂- | 4.8 - 5.0 | 65 - 68 |
| -OCH₃ | 3.7 - 3.9 | 52 - 54 |
| Pyridine C-2 | - | 148 - 152 |
| Pyridine C-3 | - | ~130 (broad due to B) |
| Pyridine C-4 | - | 138 - 142 |
| Pyridine C-5 | - | 115 - 118 |
| Pyridine C-6 | - | 160 - 164 |
| Carbonyl C=O | - | 168 - 172 |
| Note: Predicted values are based on analogous structures and are solvent-dependent. The signal for the carbon attached to boron (C-3) is often broadened due to quadrupolar relaxation of the boron nucleus. |
¹¹B NMR spectroscopy is a powerful and direct probe for studying the chemistry of the boronic acid functional group. nih.gov The ¹¹B nucleus is highly sensitive to its coordination number and electronic environment. nsf.gov This technique is particularly useful for monitoring reactions and equilibria involving the boron center.
The free this compound, featuring a trigonal planar (sp²-hybridized) boron atom, is expected to show a relatively broad signal in the ¹¹B NMR spectrum with a chemical shift (δ) typically around 28-33 ppm. rsc.orgsdsu.edu Upon reaction or complexation, such as the formation of a boronate ester with a diol or the formation of a tetracoordinate "ate" complex with a Lewis base, the hybridization of the boron atom changes to tetrahedral (sp³). This change in coordination geometry results in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 5-15 ppm for boronate esters and δ 3-8 ppm for "ate" complexes. nsf.govrsc.org
This distinct shift allows for the real-time monitoring of:
Complexation equilibria: The binding of the boronic acid to sugars, diols, or other bidentate ligands can be quantified by observing the relative integration of the sp² and sp³ boron signals. rsc.orgnih.gov
Reaction kinetics: The rate of boronate ester formation or hydrolysis can be followed over time.
Speciation: The presence of different boron species in solution, such as the monomeric boronic acid, its dehydrated trimeric form (a boroxine (B1236090), which appears at a slightly lower field than the acid), and the tetrahedral boronate anion [B(OH)₄]⁻, can be distinguished. sdsu.edursc.org
Table 5.1.2: Typical ¹¹B NMR Chemical Shifts for Various Boron Species
| Boron Species | Hybridization | Coordination Number | Typical Chemical Shift (δ, ppm) |
| Arylboronic Acid (ArB(OH)₂) | sp² | 3 | 27 - 33 |
| Arylboroxine ((ArBO)₃) | sp² | 3 | 30 - 35 |
| Boronate Ester (with diol) | sp³ | 4 | 5 - 15 |
| Boronate "ate" complex | sp³ | 4 | 3 - 8 |
| Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) at 0 ppm. |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography provides the most definitive structural information for molecules in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and reveal its three-dimensional arrangement in the crystal lattice.
Key structural features that would be determined include:
Molecular Geometry: Confirmation of the planarity of the pyridine ring and the trigonal planar geometry around the boron atom.
Intermolecular Interactions: Boronic acids frequently form hydrogen-bonded dimers in the solid state, where two molecules are linked through a pair of O-H···O hydrogen bonds between their B(OH)₂ groups. This results in a characteristic eight-membered ring.
Crystal Packing: The analysis would reveal how the molecules pack in the crystal, including potential π-stacking interactions between pyridine rings and weaker hydrogen bonds involving the ester oxygen or pyridine nitrogen atoms.
When co-crystallized with other molecules, such as diols or Lewis bases, X-ray crystallography can provide direct evidence of complex formation. For example, the structure of a complex with a diol would show the formation of a five- or six-membered boronate ester ring and the change in the boron's geometry to pseudo-tetrahedral. nih.govnih.gov This information is crucial for understanding the principles of molecular recognition and for the rational design of receptors based on this boronic acid scaffold.
Table 5.2.1: Plausible Crystallographic Data for a Hypothetical Boronic Acid Dimer
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry elements. |
| B-O Bond Lengths | 1.36 - 1.38 Å | Typical lengths for B-O single bonds in boronic acids. |
| C-B Bond Length | 1.55 - 1.57 Å | Length of the bond connecting the pyridine ring to boron. |
| O-B-O Angle | 118 - 122° | Angle within the boronic acid group, close to 120° for sp² boron. |
| O···O Distance (H-bond) | 2.70 - 2.75 Å | Distance between oxygen atoms in the hydrogen-bonded dimer. |
Mass Spectrometry Techniques for Mechanistic Studies and Identification of Reaction Products
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of compounds and for probing reaction mechanisms by identifying intermediates and products. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly used for the analysis of boronic acids and their derivatives. nih.gov
A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration in the gas phase or during analysis to form cyclic trimers known as boroxines. nih.gov This can complicate spectral interpretation, as the most intense ion observed may correspond to the boroxine rather than the monomeric acid.
Despite this, ESI-MS is exceptionally powerful for mechanistic studies. By coupling ESI-MS directly to a reacting system, it is possible to monitor the reaction in real-time. uvic.ca This approach has been used to study complex catalytic cycles like the Suzuki-Miyaura cross-coupling reaction, allowing for the direct observation of:
Boron Speciation: Detection of the boronic acid, its boronate anion, and various "ate" complexes formed with the base or other species in the reaction mixture. uvic.caresearchgate.net
Transient Intermediates: Identification of short-lived catalytic intermediates, such as palladium-boron complexes, which provides direct evidence for proposed mechanistic pathways. uvic.ca
Product Identification: Unambiguous confirmation of the molecular weight of the final reaction products and any side products that may have formed.
Table 5.3.1: Common Ions Observed in ESI-MS of Boronic Acids
| Ion | Formula | Mode | Description |
| [M + H]⁺ | [C₈H₁₀BNO₄ + H]⁺ | Positive | Protonated molecule. |
| [M - H]⁻ | [C₈H₁₀BNO₄ - H]⁻ | Negative | Deprotonated molecule. |
| [M + Na]⁺ | [C₈H₁₀BNO₄ + Na]⁺ | Positive | Sodium adduct. |
| [M - H₂O + H]⁺ | [C₈H₈BNO₃ + H]⁺ | Positive | Ion from the dehydrated molecule. |
| [3M - 3H₂O + H]⁺ | [(C₈H₈BNO₃)₃ + H]⁺ | Positive | Protonated boroxine trimer. |
| [M + OH]⁻ | [C₈H₁₀BNO₄ + OH]⁻ | Negative | Hydroxide adduct, forming a boronate. |
Vibrational Spectroscopy (IR, Raman) in Characterizing Boron-Containing Species and Hydrogen Bonding Interactions
Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of molecules by probing their vibrational modes. ksu.edu.sa The two techniques are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. mt.com
For this compound, these techniques are valuable for characterizing key functional groups and intermolecular interactions.
Boronic Acid Group: The B-O stretching vibrations typically appear as strong bands in the IR spectrum between 1330 and 1390 cm⁻¹. The O-H stretching mode of the boronic acid is particularly informative. In a non-hydrogen-bonded (monomeric) state, it appears as a sharp band around 3600 cm⁻¹. However, in the solid state or concentrated solutions where hydrogen-bonded dimers are formed, this band becomes very broad and shifts to a lower frequency (e.g., 3200-3400 cm⁻¹), which is a classic indicator of strong hydrogen bonding. researchgate.netnih.gov
Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of characteristic sharp bands in both IR and Raman spectra, typically in the 1400-1610 cm⁻¹ region. mdpi.com
Ester Group: The C=O stretching vibration of the ester produces a very strong and sharp absorption band in the IR spectrum, typically around 1730-1750 cm⁻¹.
Complexation: Upon formation of a tetrahedral boronate ester, the strong B-O stretching band near 1350 cm⁻¹ (characteristic of the trigonal B(OH)₂ group) diminishes and new bands corresponding to the tetrahedral C-B-O framework appear at lower frequencies (950-1150 cm⁻¹). scirp.org
Raman spectroscopy is particularly useful for studying these systems in aqueous media, as the Raman scattering of water is weak, unlike its strong absorption in the IR spectrum. acs.org This allows for the characterization of boron species and their interactions in biologically relevant conditions.
Table 5.4.1: Characteristic IR and Raman Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H Stretch (H-bonded) | 3200 - 3400 | Strong, Broad | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Medium |
| C=O Stretch (Ester) | 1730 - 1750 | Very Strong | Medium |
| C=C, C=N Stretch (Pyridine) | 1400 - 1610 | Medium-Strong | Strong |
| B-O Stretch (Trigonal) | 1330 - 1390 | Very Strong | Weak |
| B-O-H Bend | 1150 - 1200 | Medium | Weak |
Computational Chemistry and Theoretical Modeling of 6 2 Methoxy 2 Oxoethoxy Pyridine 3 Boronic Acid Reactivity
Quantum Mechanical (QM) Studies on Boronic Acid Structure and Reactivity in Pyridine (B92270) Derivatives
Quantum mechanical (QM) studies are fundamental to understanding the electronic structure and conformational landscape of pyridine-containing boronic acids. Methods like second-order Møller-Plesset perturbation theory (MP2) are employed to obtain accurate equilibrium geometries and relative energies of different conformers. researchgate.net For boronic acids, the orientation of the hydroxyl groups leads to several possible conformations, such as endo-exo, anti, and syn forms, which can be influenced by intra- and intermolecular interactions. nih.gov
The reactivity of pyridylboronic acids is strongly influenced by the electronic nature of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring imparts distinct electronic properties compared to simple phenylboronic acids, affecting the acidity of the boron center. researchgate.net QM calculations, including Frontier Molecular Orbital (FMO) analysis, help in studying the chemical reactivity and kinetic stability of these molecules. bohrium.comresearchgate.net These studies can elucidate how substituents, such as the 2-methoxy-2-oxoethoxy group, modulate the electron density distribution across the molecule, thereby influencing its behavior in chemical reactions. For instance, the introduction of a methyl group to the nitrogen of a pyridylboronic acid has been shown through computational and experimental means to have a notable effect on the acidity of the boron center. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful QM tool that reveals details about donor-acceptor interactions within the molecule, which can indicate significant stabilization energies arising from specific electronic delocalizations. bohrium.com Such analyses are crucial for a comprehensive understanding of the structure-reactivity relationships in complex boronic acid derivatives.
Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Pathways
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for elucidating complex reaction mechanisms involving boronic acids. rsc.org DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p), are widely applied to model reaction pathways, identify transition states, and calculate activation energies. bohrium.comrsc.orgresearchgate.net
For pyridine boronic acids, DFT is instrumental in studying their participation in crucial synthetic reactions like the Suzuki-Miyaura cross-coupling. These calculations can map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, providing a detailed picture of the reaction energy profile. researchgate.net Similarly, DFT studies can clarify the mechanism of other reactions, such as direct amidation catalyzed by boronic acids, where computational modeling has been used to propose alternative mechanisms to the generally accepted ones. nih.govrsc.org
The influence of substituents on reaction kinetics can also be effectively modeled. For example, DFT studies on the interaction of boronic acids with diols have shown that the reactivity is influenced by the electronic properties of the R-group attached to the boron and the reaction medium. rsc.org DFT can also be used to investigate the inhibition capabilities of pyridine derivatives, where calculated quantum chemical parameters correlate with the molecule's performance. researchgate.netelectrochemsci.org
Molecular Dynamics (MD) Simulations of 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid Interactions with Catalytic Species
While QM methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular interactions over time. MD simulations are particularly valuable for understanding how molecules like this compound interact with larger systems, such as enzymes or catalysts, in a solvent environment. nih.govacs.org
Boronic acids are known inhibitors of certain enzymes, such as metallo-β-lactamases, where they can form covalent adducts with active site residues. mdpi.com MD simulations, sometimes combined with QM methods in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach, can reveal the mechanism of this inhibition. These simulations can track the binding process, the formation of covalent bonds, and the key intermolecular interactions (e.g., coordination with metal ions, hydrogen bonding) that stabilize the enzyme-inhibitor complex. mdpi.com
Developing accurate force fields is a critical challenge for MD simulations of boron-containing compounds. Recent work has focused on creating specific parameters for boronic acids to be used in polarizable force fields, which allows for more accurate simulations of their interactions in biological systems. nih.govacs.org These advanced simulations can capture the polarization and charge-transfer effects that occur as the boronic acid binds to a catalytic species, providing crucial insights for drug design and catalyst development. nih.gov
Prediction of Electronic Properties and Spectroscopic Parameters
Computational methods are highly effective in predicting the electronic and spectroscopic properties of molecules. For pyridine boronic acid derivatives, DFT and its time-dependent extension (TD-DFT) are commonly used to calculate key electronic descriptors and predict absorption spectra. researchgate.netacs.orgnih.gov
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Other calculated parameters like ionization potential, electron affinity, and electronegativity can further characterize the molecule's ability to participate in electron transfer processes. researchgate.netelectrochemsci.org
TD-DFT calculations can predict the UV/Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths. mpg.de These theoretical spectra can be compared with experimental data to validate the computational model and to interpret the nature of the electronic transitions (e.g., π → π* transitions). bohrium.comresearchgate.net Computational studies have shown that the electronic spectra of boron-containing compounds can be significantly affected by structural changes or by the molecule's redox state, which is relevant for applications in materials science like electrochromic devices. nih.gov
| Parameter | Description | Typical Calculated Value Range (eV) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -7.5 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 |
| Ionization Potential (I) | Energy required to remove an electron | 6.0 to 7.5 |
| Electron Affinity (A) | Energy released when an electron is added | 1.5 to 2.5 |
Hydrogen Bonding and Supramolecular Interactions in Boronic Acid Systems: A Computational Perspective
The boronic acid functional group, -B(OH)₂, is a potent hydrogen bond donor and acceptor, enabling it to participate in extensive networks of hydrogen bonds and form complex supramolecular structures. Computational chemistry is an essential tool for investigating the nature and strength of these interactions.
The crystal structure of (2-Methoxy-3-pyridyl)boronic acid, a related compound, reveals that molecules are linked by intermolecular O-H···N hydrogen bonds, forming infinite chains. These chains are further organized into a two-dimensional structure through π-π stacking interactions between the planar pyridine rings. nih.gov Computational models can accurately predict the geometries and energies of these hydrogen bonds. nih.gov DFT and MP2 calculations are used to explore the potential energy surfaces of boronic acid complexes with other molecules, such as water or ammonia, revealing different classes of stable structures involving N→B dative bonds or various hydrogen bonding arrangements. researchgate.net
The self-assembly of boronic acids into larger structures like boroxines (trimers of RBO) through dehydration is another area where computational studies provide valuable thermodynamic data. Calculations can predict whether the formation of such supramolecular structures is enthalpically and entropically favorable under different conditions (e.g., in the gas phase or in solution). nih.gov These theoretical insights are critical for controlling the self-assembly of boronic acids in the design of functional materials and covalent organic frameworks (COFs).
| Interaction Type | Description | Key Computational Methods |
|---|---|---|
| Hydrogen Bonding (O-H···N/O) | Directional interaction between boronic acid -OH groups and Lewis basic sites. | DFT, MP2, NBO Analysis |
| π-π Stacking | Non-covalent interaction between aromatic rings. | DFT with dispersion correction (DFT-D) |
| Dative Bonding (N→B) | Coordination of a Lewis base (e.g., amine) to the Lewis acidic boron center. | DFT, MP2 |
| Covalent Adduct Formation | Formation of new covalent bonds with catalytic species (e.g., enzyme active sites). | QM/MM, MD Simulations |
Emerging Research Directions and Future Perspectives for 6 2 Methoxy 2 Oxoethoxy Pyridine 3 Boronic Acid
Exploration of Novel Reaction Scaffolds and Transformations
The primary utility of aryl boronic acids lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. For 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid, this capability allows for the straightforward formation of a carbon-carbon bond at the 3-position of the pyridine (B92270) ring. This opens the door to a vast array of bi-aryl and hetero-aryl structures, which are privileged motifs in pharmaceutical compounds.
Future research is expected to move beyond standard Suzuki couplings to explore more complex and novel molecular scaffolds. The presence of the methoxy-oxoethoxy group offers a unique handle for post-coupling transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid functionality can then be used in a variety of subsequent reactions, such as amidation to create peptide-like structures or conversion to other functional groups. This two-stage functionalization strategy—cross-coupling followed by side-chain modification—allows for the rapid generation of diverse molecular libraries from a single, advanced intermediate.
Researchers are investigating its use in multicomponent reactions, where the boronic acid, the pyridine nitrogen, and the ester side-chain could potentially participate in or influence sequential or one-pot transformations. This could lead to the efficient synthesis of complex polycyclic systems that would be difficult to access through traditional synthetic routes.
| Potential Transformation | Reagents/Conditions | Resulting Scaffold |
| Suzuki-Miyaura Coupling | Aryl Halide, Pd Catalyst, Base | Bi-aryl or Hetero-aryl Core |
| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid Functionalized Pyridine |
| Amide Coupling | Amine, Coupling Agent (e.g., HATU) | Pyridine-Amide Conjugates |
| Multicomponent Reaction | e.g., Ugi or Passerini Reaction Components | Highly complex, diverse structures |
Integration into High-Throughput Experimentation and Automated Synthesis Platforms
The development of new drugs and materials is increasingly reliant on high-throughput experimentation (HTE) and automated synthesis to accelerate the discovery process. nih.gov HTE allows for the rapid screening of numerous reaction conditions in parallel, using minimal amounts of valuable starting materials. nih.gov this compound is an ideal candidate for integration into these platforms. Its stability and predictable reactivity in cross-coupling reactions make it suitable for automated workflows.
Automated synthesizers can utilize this building block to generate large libraries of related compounds by coupling it with a diverse set of aryl or heteroaryl halides. chemrxiv.org The data generated from these high-throughput experiments, including both successful and failed reactions, can be used to train machine learning and geometric deep learning models. nih.gov These models can, in turn, predict the outcomes of future reactions and suggest optimal conditions, further accelerating the optimization of synthetic routes for complex target molecules. nih.gov The ability to rapidly create and test thousands of derivatives is crucial for identifying lead compounds in drug discovery and for tuning the properties of functional materials. chemrxiv.org
Rational Design of Next-Generation Catalytic Systems Utilizing this compound as a Ligand or Reagent
While boronic acids are typically viewed as reagents in cross-coupling reactions, the structure of this compound suggests a potential dual role. The pyridine nitrogen atom within the molecule can act as a coordinating ligand for a transition metal center. This opens up the possibility of designing novel catalytic systems where the compound is not just a substrate but part of the catalyst itself.
Future research could focus on synthesizing transition metal complexes where this molecule acts as a ligand. The electronic properties of the pyridine ring, influenced by the boronic acid and the ether linkage, could modulate the activity and selectivity of the metal center in various catalytic transformations. For example, it could be explored as a component in catalysts for C-H activation or asymmetric synthesis. The proximity of the boronic acid functionality to the metal-coordinating nitrogen atom might lead to unique cooperative effects, enabling novel reactivity. The synthesis of pyrazolo[4,3-c]pyridines, for instance, has been achieved through cyclization followed by Suzuki couplings with various boronic acids, highlighting the versatility of these reagents in creating complex heterocyclic systems. nih.gov
Potential in Materials Science and Functional Materials Development
The field of materials science is constantly searching for new organic molecules with tunable electronic and photophysical properties for applications in areas like organic electronics and sensor technology. The rigid, aromatic structure of the pyridine ring makes this compound an attractive building block for the synthesis of conjugated polymers and functional small molecules.
Through Suzuki polymerization, this compound can be incorporated into polymer backbones, creating materials with specific electronic characteristics. The pyridine nitrogen can be used to influence the material's electron-transport properties or to coordinate with metal ions for sensing applications. Furthermore, the methoxy-oxoethoxy side chain provides a means to control the solubility and processability of the final material, which are critical factors for device fabrication. This side chain could also serve as an anchoring point to attach the material to a surface or to another component in a composite material. The use of automated platforms for materials discovery could significantly accelerate the identification of new organic materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). chemrxiv.org
Q & A
Q. What are the recommended analytical techniques for characterizing 6-(2-Methoxy-2-oxoethoxy)pyridine-3-boronic acid?
To confirm the structural integrity and purity of the compound, use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and boronic acid functionality. For example, pyridine ring protons typically resonate between δ 7.5–8.5 ppm, while methoxy groups appear around δ 3.8–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for Suzuki-Miyaura coupling) using reverse-phase columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 152.94 g/mol for the boronic acid core) via ESI-MS or MALDI-TOF .
Q. How should this compound be stored to ensure stability?
- Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent boronic acid oxidation or hydrolysis. Avoid exposure to moisture, as boronic acids are prone to forming boroxines in humid conditions .
- Use amber vials to minimize photodegradation. Pre-dissolve in anhydrous DMSO or THF for long-term storage in aliquots .
Q. What are the critical steps in synthesizing this compound?
A typical route involves:
Functionalization of pyridine : Introduce the methoxy-oxoethoxy group via nucleophilic substitution or esterification at the 6-position of pyridine.
Boronation : Use directed ortho-metalation (DoM) with n-BuLi followed by quenching with trimethyl borate to install the boronic acid group at the 3-position .
Purification : Perform column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water to achieve >97% purity .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy-oxoethoxy group influence Suzuki-Miyaura coupling efficiency?
- Steric hindrance : The bulky 6-substituent may slow transmetalation in cross-couplings. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- Electronic effects : The electron-withdrawing oxoethoxy group reduces electron density on the pyridine ring, potentially lowering coupling yields. Counteract this by using aryl halides with electron-donating groups (e.g., -OMe) to balance electronic mismatches .
Q. How can competing side reactions (e.g., protodeboronation) be mitigated during cross-coupling?
- Optimize reaction conditions : Use mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures (50–80°C) to suppress protodeboronation.
- Additives : Include phase-transfer catalysts (e.g., TBAB) or boron-protecting agents (e.g., diethanolamine) to stabilize the boronic acid .
- Monitor reaction progress : Track byproducts (e.g., deboronated pyridine derivatives) via LC-MS and adjust stoichiometry if necessary .
Q. What strategies improve regioselectivity in multi-functionalized pyridine boronic acid derivatives?
Q. How does the compound’s stability vary under different pH conditions?
- Acidic conditions (pH <5) : Rapid hydrolysis of the boronic acid to phenol derivatives occurs. Avoid aqueous acids in reaction workups.
- Basic conditions (pH >9) : Risk of ester group saponification in the methoxy-oxoethoxy moiety. Use buffered solutions (pH 7–8) for aqueous extractions .
Methodological Considerations
Q. What are the best practices for quantifying residual palladium in post-coupling reactions?
Q. How can computational modeling predict reactivity trends for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
